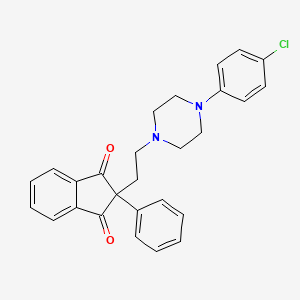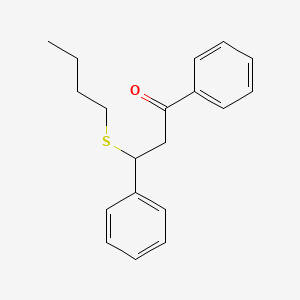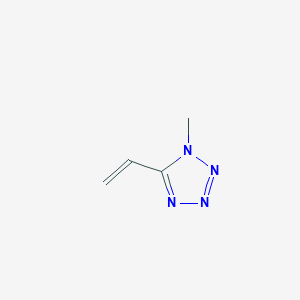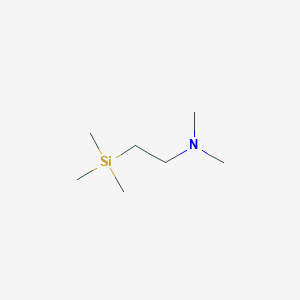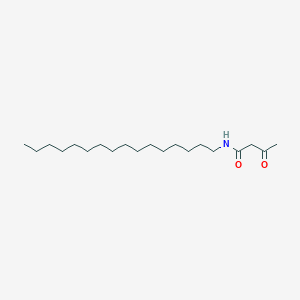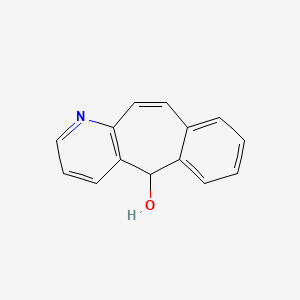
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a fused benzene and cycloheptane ring system with a pyridine moiety. The presence of the hydroxyl group at the 5-position adds to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of steps involving halogenation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Análisis De Reacciones Químicas
Types of Reactions
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .
Aplicaciones Científicas De Investigación
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol involves its interaction with specific molecular targets. One notable target is the c-Met kinase, a transmembrane tyrosine kinase implicated in various signaling pathways. The compound acts as an inhibitor of c-Met kinase, disrupting its activity and thereby inhibiting cancer cell proliferation . The binding of the compound to the activated (phosphorylated) form of the kinase is crucial for its inhibitory effect .
Comparación Con Compuestos Similares
Similar Compounds
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-one: Another compound with a similar structure but differing in the presence of a ketone group instead of a hydroxyl group.
Benzo(4,5)cyclohepta(1,2-b)fluorene: Contains a similar fused ring system but with different functional groups.
Uniqueness
5H-Benzo(4,5)cyclohepta(1,2-b)pyridin-5-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit c-Met kinase sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
Propiedades
Número CAS |
18374-08-8 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C14H11NO/c16-14-11-5-2-1-4-10(11)7-8-13-12(14)6-3-9-15-13/h1-9,14,16H |
Clave InChI |
BAPDYXAOEIHIHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C3=C(C=CC2=C1)N=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



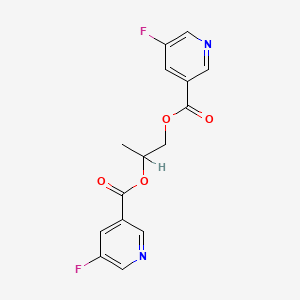
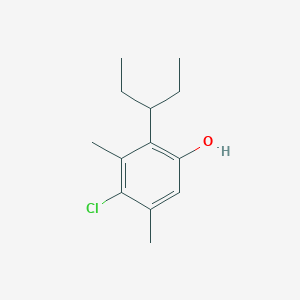
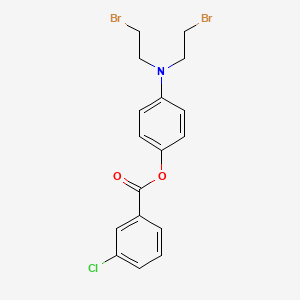
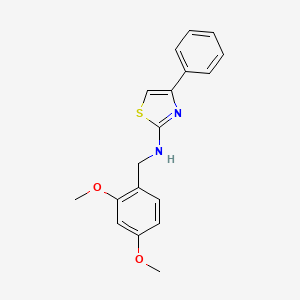



![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
